Product packaging for 3-(Cyclopropylmethoxy)benzaldehyde(Cat. No.:CAS No. 58986-61-1)

3-(Cyclopropylmethoxy)benzaldehyde

Cat. No.: B1370753
CAS No.: 58986-61-1
M. Wt: 176.21 g/mol
InChI Key: ZBNWASQXYKQQPC-UHFFFAOYSA-N
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Description

Structural Context within Benzaldehyde (B42025) Derivatives Research

Benzaldehyde and its derivatives are a class of compounds extensively studied in organic chemistry. ontosight.ai The reactivity of the aldehyde functional group, coupled with the diverse substitution patterns possible on the aromatic ring, allows for a vast array of chemical transformations. ontosight.ai 3-(Cyclopropylmethoxy)benzaldehyde is a disubstituted benzaldehyde, with the substituents located at the meta position relative to each other.

The defining feature of this molecule is the cyclopropylmethoxy group (-OCH₂-c-C₃H₅) at the 3-position. This group is of particular interest in medicinal chemistry for several reasons. The cyclopropyl (B3062369) ring is a small, strained carbocycle that can introduce conformational rigidity and influence the binding of a molecule to its biological target. Furthermore, the ether linkage provides a degree of flexibility. This combination of rigidity and flexibility can be advantageous in the design of drug candidates.

The electronic nature of the cyclopropylmethoxy group, being an electron-donating group, influences the reactivity of the benzaldehyde ring, directing further electrophilic substitution to the ortho and para positions relative to the methoxy (B1213986) group. This predictable reactivity is a key aspect of its utility in multi-step syntheses.

Significance as a Precursor in Organic Synthesis

The primary significance of this compound in academic and industrial research lies in its role as a key precursor for the synthesis of more complex molecules, most notably pharmaceutical intermediates. The aldehyde group is a versatile functional handle that can undergo a wide range of chemical reactions, including oxidation, reduction, and a variety of condensation reactions. researchgate.net

A prominent example of its application is in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used for the treatment of chronic obstructive pulmonary disease (COPD). In the synthesis of Roflumilast, this compound is a crucial starting material for the preparation of key intermediates such as 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde (B1402990) and 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (B133293). google.comamericanelements.com

The synthesis of these intermediates typically involves the introduction of a hydroxyl or difluoromethoxy group at the 4-position of the benzaldehyde ring, followed by further transformations. For instance, the synthesis of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde can be achieved by the reaction of 3-hydroxy-4-halobenzaldehyde with cyclopropylmethyl bromide. google.com Subsequently, the aldehyde group of these derivatives can be oxidized to a carboxylic acid, which is a key step in the assembly of the final drug molecule. google.com

The versatility of this compound as a precursor is further highlighted by its use in the synthesis of various other heterocyclic and carbocyclic compounds through multi-component reactions and other synthetic methodologies. nih.gov

Overview of Current Research Landscape and Trends

The current research landscape for this compound and its derivatives is heavily focused on medicinal chemistry and the development of new synthetic methodologies. The frequent appearance of the cyclopropylmethoxy-substituted phenyl ring in bioactive molecules has spurred further investigation into its synthesis and functionalization.

A significant trend is the development of more efficient and environmentally friendly synthetic routes to this compound and its derivatives. This includes the use of novel catalysts and reaction conditions to improve yields and reduce waste.

Furthermore, researchers are exploring the incorporation of the this compound scaffold into a wider range of potential therapeutic agents beyond PDE4 inhibitors. The unique properties conferred by the cyclopropylmethoxy group make it an attractive moiety for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates targeting various diseases. The exploration of its derivatives in areas such as oncology and infectious diseases represents an active area of research. medchemexpress.com

The continued interest in this compound and its derivatives ensures that it will remain a relevant and important building block in the field of organic synthesis and drug discovery for the foreseeable future.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O2 B1370753 3-(Cyclopropylmethoxy)benzaldehyde CAS No. 58986-61-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(cyclopropylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-7-10-2-1-3-11(6-10)13-8-9-4-5-9/h1-3,6-7,9H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNWASQXYKQQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621980
Record name 3-(Cyclopropylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58986-61-1
Record name 3-(Cyclopropylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Cyclopropylmethoxy Benzaldehyde and Its Analogs

Alkylation Strategies for Aryl Ether Formation

The synthesis of the cyclopropylmethoxy ether linkage in 3-(Cyclopropylmethoxy)benzaldehyde is a critical step, typically achieved through the alkylation of a corresponding phenolic precursor. This process involves the formation of an ether bond between the aromatic ring and the cyclopropylmethyl group.

Nucleophilic Substitution Reactions on Phenolic Aldehydes

The formation of aryl ethers from phenolic aldehydes is commonly accomplished via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgbyjus.com This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org In this process, the hydroxyl group of a phenolic aldehyde, such as 3-hydroxybenzaldehyde (B18108), is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide, resulting in the formation of the ether and a halide salt as a byproduct. byjus.com

The general mechanism involves the attack of the alkoxide ion on the primary alkyl halide in a single, concerted step. wikipedia.orgbyjus.com For the synthesis of this compound, the starting materials would be 3-hydroxybenzaldehyde and a cyclopropylmethyl halide. The reaction is versatile and widely used in both laboratory and industrial settings for preparing ethers. wikipedia.org

Application of Cyclopropylmethyl Halides in Ether Synthesis

The specific synthesis of this compound involves the reaction of 3-hydroxybenzaldehyde with a cyclopropylmethyl halide, such as (bromomethyl)cyclopropane. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group.

In a typical procedure, 3-hydroxybenzaldehyde is treated with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO or DMF. google.com Subsequently, (bromomethyl)cyclopropane is added to the reaction mixture. The phenoxide ion generated in situ attacks the electrophilic methylene (B1212753) carbon of the cyclopropylmethyl bromide, displacing the bromide ion and forming the desired ether, this compound. The use of a primary halide like (bromomethyl)cyclopropane is ideal for the SN2 reaction, as it minimizes the potential for competing elimination reactions. libretexts.org

Table 1: Reaction Conditions for O-Alkylation of Phenolic Aldehydes
Phenolic SubstrateAlkylating AgentBaseSolventTypical Temperature (°C)Product
3-Hydroxybenzaldehyde(Bromomethyl)cyclopropanePotassium CarbonateDMF60-80This compound
3-Chloro-4-hydroxybenzaldehydeCyclopropylmethanol (B32771)Sodium HydrideDMSO1103-Chloro-4-(cyclopropylmethoxy)benzaldehyde google.com
4-Difluoromethoxy-3-hydroxybenzaldehyde(Bromomethyl)cyclopropaneN/AN/AN/A4-(Difluoromethoxy)-3-(cyclopropylmethoxy)benzaldehyde chemicalbook.com

Functional Group Transformations of the Aldehyde Moiety

The aldehyde group in this compound is a versatile functional handle that can be readily transformed into other important functional groups, such as carboxylic acids and alcohols. These transformations are key steps in the synthesis of various analogs and derivatives.

Reductive Transformations to Corresponding Alcohols

The aldehyde group can be readily reduced to a primary alcohol, yielding (3-(cyclopropylmethoxy)phenyl)methanol. This transformation is typically achieved with high selectivity using metal hydride reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mildness and selectivity for aldehydes and ketones. orientjchem.orgugm.ac.id The reaction is often carried out in alcoholic solvents like methanol (B129727) or ethanol at room temperature. ugm.ac.id Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, though it requires anhydrous conditions and is less selective. google.com These reduction methods are generally high-yielding and provide a straightforward route to the corresponding benzyl alcohol derivatives.

Table 3: Conditions for Selective Reduction of Aldehydes
SubstrateReducing AgentSolventConditionsProductYield
Benzaldehyde (B42025) (as model)NaBH₄EthanolUltrasonic irradiation, 15 minBenzyl alcohol96% ugm.ac.id
Benzaldehyde (as model)NaBH₄ / Na₂C₂O₄WaterRoom Temperature, 90 minBenzyl alcohol98% orientjchem.org
2,2-dimethyl-1,3-benzodioxan-4-one derivatives (model for selective reduction)LiAlH₄Not Specified-2-hydroxybenzyl alcoholsN/A nih.gov

Aromatic Ring Functionalization and Substitution Reactions

The functionalization of the benzaldehyde core of this compound through electrophilic aromatic substitution is a key strategy for the synthesis of diverse analogs. The inherent directing effects of the substituents on the aromatic ring play a crucial role in determining the regioselectivity of these reactions.

Halogenation and Hydroxylation Protocols on the Benzaldehyde Core

Halogenation: The introduction of halogen atoms onto the benzaldehyde core can significantly modify the electronic and steric properties of the molecule, providing handles for further synthetic transformations. The electrophilic aromatic bromination of 3-methoxybenzaldehyde, a close analog of this compound, has been shown to afford 2-bromo-5-methoxybenzaldehyde as the exclusive product in high yield. mdpi.com This high regioselectivity is a consequence of the directing effects of the substituents.

A study on the regioselective electrophilic aromatic bromination of various substrates provides further insight. While many reagents have been developed for regioselective bromination, the positional selectivity can be influenced by reaction conditions. mdpi.comnih.gov For instance, N-bromosuccinimide (NBS) in ionic liquids or THF has demonstrated high regioselectivity. mdpi.com

Hydroxylation: The direct hydroxylation of the benzaldehyde core presents a synthetic challenge but offers a direct route to valuable phenolic derivatives. While specific protocols for the direct hydroxylation of this compound are not extensively documented, palladium-catalyzed ortho C-H hydroxylation of benzaldehydes using a transient directing group has been reported. researchgate.netscite.ai This method provides a potential pathway to introduce a hydroxyl group at the C-2 position of the benzaldehyde ring.

Investigation of Electrophilic Aromatic Substitution Patterns

The substitution pattern of electrophilic aromatic substitution reactions on this compound is governed by the interplay of the directing effects of the cyclopropylmethoxy group and the aldehyde group.

The cyclopropylmethoxy group , being an alkoxy group (-OR), is an activating group and an ortho, para-director. This is due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho (C2 and C6) and para (C4) positions.

Conversely, the aldehyde group (-CHO) is a deactivating group and a meta-director. The carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. The deactivation is more pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta (C5) position relative to the aldehyde.

Given these opposing effects, the outcome of an electrophilic aromatic substitution on this compound will depend on the reaction conditions and the nature of the electrophile. The activating ortho, para-directing effect of the cyclopropylmethoxy group is generally stronger than the deactivating meta-directing effect of the aldehyde group. Therefore, substitution is most likely to occur at the positions activated by the cyclopropylmethoxy group, which are the C2, C4, and C6 positions. Steric hindrance from the adjacent cyclopropylmethoxy group might disfavor substitution at the C2 position to some extent, potentially leading to a mixture of 2-, 4-, and 6-substituted products, with the 4- and 6-isomers often being the major products.

Catalyst-Mediated Synthetic Approaches and Optimizations

Catalyst-mediated reactions offer efficient and selective routes for the synthesis of this compound and its analogs. Palladium- and rhodium-based catalysts have been particularly effective in various synthetic transformations.

The synthesis of substituted benzaldehydes can be achieved through a two-step, one-pot reduction/cross-coupling procedure. This method utilizes a stable aluminum hemiaminal as an intermediate to protect the aldehyde functionality, allowing for subsequent palladium-catalyzed cross-coupling with organometallic reagents. This approach has been successfully applied to the synthesis of various substituted benzaldehydes.

Palladium-catalyzed methodologies are also prominent in the synthesis of aromatic heterocycles, which can be precursors or derivatives of substituted benzaldehydes. rsc.org Furthermore, palladium catalysis is effective in the synthesis of aryl ethers, a key structural motif in this compound.

The Williamson ether synthesis, a classical method for preparing ethers, can be subject to challenges, especially when dealing with hindered substrates. nih.gov However, advancements in this area, including catalytic approaches, have been developed to overcome these limitations. organic-chemistry.org

Process Development and Scalability Considerations in Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound and its analogs requires careful consideration of process development and scalability. Key factors include the efficiency, safety, and cost-effectiveness of the synthetic route.

The Williamson ether synthesis, a fundamental step in the preparation of this compound from 3-hydroxybenzaldehyde and a cyclopropylmethyl halide, is a scalable reaction. However, challenges in the synthesis of hindered ethers can arise, potentially impacting yield and purity on a larger scale. nih.gov The synthesis of oxymethylene ethers (OMEs), which share some synthetic principles with aryl ethers, also faces challenges such as managing water as a byproduct and improving energy efficiency. nih.gov

Strategic Isolation and Purification Techniques

The isolation and purification of this compound from reaction mixtures are crucial steps to ensure the desired purity for its intended applications. A combination of techniques is often employed to remove unreacted starting materials, byproducts, and catalysts.

Column Chromatography: Flash column chromatography is a widely used technique for the purification of organic compounds, including substituted benzaldehydes. orgsyn.orgorgsyn.org The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is critical for achieving good separation. sielc.comutoronto.ca For aldehydes, which can sometimes be sensitive to acidic silica gel, neutralization of the silica gel or the use of a different adsorbent may be necessary.

Crystallization: If the product is a solid, recrystallization is an effective method for purification. The selection of an appropriate solvent or solvent system is key to obtaining high purity crystals with good recovery. For some benzaldehyde derivatives, crystallization can be induced by cooling a saturated solution or by the addition of a non-solvent.

Bisulfite Adduct Formation: Aldehydes can be selectively separated from non-carbonyl-containing impurities by forming a solid bisulfite addition product. This adduct can be filtered off and the aldehyde can be regenerated by treatment with an acid or base.

The following table summarizes the key purification techniques and their general applicability.

Purification TechniquePrincipleApplicability for this compound
Column Chromatography Differential adsorption of components onto a stationary phase.Highly effective for separating the product from impurities with different polarities.
Crystallization Difference in solubility of the compound and impurities in a solvent.Applicable if the product is a solid and a suitable solvent is found.
Bisulfite Adduct Formation Reversible reaction of the aldehyde with sodium bisulfite to form a solid adduct.A selective method for separating the aldehyde from non-aldehyde impurities.

Chemical Reactivity and Derivatization Studies of 3 Cyclopropylmethoxy Benzaldehyde

Mechanistic Investigations of Key Reaction Pathways

The chemical behavior of 3-(cyclopropylmethoxy)benzaldehyde is governed by the interplay of its constituent functional groups. Understanding the mechanisms of its fundamental reactions is crucial for predicting outcomes and designing synthetic strategies.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid. nih.gov DFT calculations on benzaldehyde (B42025) oxidation by metal-peroxo complexes suggest two competing pathways: a nucleophilic attack and a hydrogen atom transfer (HAT) mechanism. nih.govacs.orgacs.org In the nucleophilic attack, the complex attacks the carbonyl carbon, while the HAT pathway involves the abstraction of the aldehydic hydrogen. acs.orgacs.org The formation of an end-on superoxo complex via Co-O cleavage is often more favorable than the O-O cleavage required for the HAT pathway. acs.org

Reduction: The reduction of the aldehyde to a primary alcohol, (3-(cyclopropylmethoxy)phenyl)methanol, is commonly achieved using sodium borohydride (B1222165) (NaBH₄). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. acs.orgmasterorganicchemistry.com This is followed by protonation of the resulting alkoxide intermediate by a protic solvent, such as methanol (B129727) or ethanol, to yield the alcohol. acs.orgmasterorganicchemistry.com

Photochemical Reactions: Benzaldehydes can participate in photochemical reactions like the Paternò-Büchi reaction, a [2+2] photocycloaddition with an alkene to form an oxetane (B1205548). wikipedia.orgchemistnotes.com The reaction is initiated by the photoexcitation of the carbonyl group to its triplet state, which then reacts with the ground-state alkene to form a biradical intermediate. researchgate.netnih.gov Subsequent ring closure of this intermediate yields the oxetane product. researchgate.netnih.gov

Diverse Chemical Transformations Involving the Aldehyde and Aromatic Units

The dual reactivity of the aldehyde and the aromatic ring in this compound allows for a variety of synthetic modifications.

Reactions of the Aldehyde Group

The carbonyl group is a hub of reactivity, participating in numerous addition and condensation reactions.

ReactionReagent(s)Product
Oxidation Sodium chlorite (B76162) (NaClO₂), Sulfamic acid3-(Cyclopropylmethoxy)benzoic acid
Reduction Sodium borohydride (NaBH₄)(3-(Cyclopropylmethoxy)phenyl)methanol
Acetal Formation Ethylene glycol, p-toluenesulfonic acid2-(3-(Cyclopropylmethoxy)phenyl)-1,3-dioxolane
Reductive Amination Amine, Reducing agent (e.g., NaBH₃CN)Substituted benzylamine
Wittig Reaction Phosphonium ylide (Ph₃P=CHR)Substituted styrene
Benzoin Condensation Cyanide ion (e.g., KCN)2-Hydroxy-1,2-bis(3-(cyclopropylmethoxy)phenyl)ethan-1-one

This table is interactive. Click on the headers to sort.

Reactions of the Aromatic Ring

The substituted benzene (B151609) ring can undergo further functionalization, primarily through electrophilic aromatic substitution. The positions of substitution are directed by the existing cyclopropylmethoxy and formyl groups. For instance, nitration or halogenation would be directed to the positions ortho and para to the activating cyclopropylmethoxy group, but the deactivating nature of the aldehyde must also be considered. msu.edubyjus.com

Multicomponent Reaction (MCR) Applications with this compound Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are highly efficient for building molecular complexity. wikipedia.org Aldehydes are key components in many named MCRs. This compound is a suitable substrate for such reactions.

Biginelli Reaction: This reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to form 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.orgjk-sci.comnih.gov The mechanism typically starts with the condensation of the aldehyde and urea to form an N-acyliminium ion intermediate, which is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration. organic-chemistry.org The use of this compound would lead to dihydropyrimidones bearing the 3-(cyclopropylmethoxy)phenyl substituent, which are of interest in medicinal chemistry. wikipedia.org

Hantzsch Pyridine (B92270) Synthesis: This MCR classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to produce 1,4-dihydropyridines. wikipedia.orgorganic-chemistry.org The mechanism is believed to proceed through the formation of a chalcone (B49325) (from the aldehyde and one equivalent of the ketoester) and an enamine (from ammonia and the second ketoester equivalent), followed by a Michael addition and cyclization. lookchem.com The resulting dihydropyridines can be subsequently oxidized to the corresponding pyridine derivatives. organic-chemistry.org

Synthesis and Characterization of Novel Benzaldehyde Derivatives

Design and Synthesis of Variously Substituted Analogs

A significant application of this compound chemistry is in the synthesis of precursors for pharmacologically active molecules. A key example is the synthesis of an intermediate for Roflumilast, a PDE4 inhibitor. nih.gov

Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (B133293):

This analog is synthesized from 3-fluoro-4-hydroxybenzaldehyde (B106929). The process involves a two-step sequence:

Difluoromethoxylation: The hydroxyl group of 3-fluoro-4-hydroxybenzaldehyde is converted to a difluoromethoxy group.

Nucleophilic Aromatic Substitution: The fluorine atom is then displaced by cyclopropylmethanol (B32771) in the presence of a base to yield the final product. google.com

An alternative route starts with 4-difluoromethoxy-3-hydroxybenzaldehyde, which is reacted with a cyclopropylmethyl halide in the presence of a base. google.com

Starting MaterialReagentsProductYieldReference
4-(Difluoromethoxy)-3-hydroxybenzaldehyde(Bromomethyl)cyclopropane, K₂CO₃, KI, DMSO3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde99% google.com
3-Fluoro-4-hydroxybenzaldehyde1. Sodium chlorodifluoroacetate, NaOH 2. Cyclopropylmethanol, Base3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde- google.com

This table is interactive. Click on the headers to sort.

Formation of Ester and Amide Derivatives

The synthesis of ester and amide derivatives from this compound typically proceeds via the corresponding carboxylic acid.

Oxidation to Carboxylic Acid: The aldehyde is first oxidized to 3-(cyclopropylmethoxy)benzoic acid or its substituted analogs. A common method for this transformation on related structures like 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde involves using sodium chlorite (NaClO₂) with a scavenger like sulfamic acid. google.com A patent describes the oxidation of 3-cyclopropylmethoxy-4-hydroxybenzaldehyde to the corresponding benzoic acid derivative. google.com

Esterification/Amidation: The resulting carboxylic acid can be converted to esters or amides through standard methods. For amide formation, the carboxylic acid is often activated, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂). google.comjocpr.com This activated intermediate is then reacted with an appropriate amine. For instance, the synthesis of the drug Roflumilast involves the condensation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (as its acid chloride) with 3,5-dichloropyridin-4-amine. nih.govgoogle.com

Construction of Heterocyclic Scaffolds Utilizing the Aldehyde Group

The aldehyde functionality is a key starting point for the construction of various heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.

Quinazolinones: These bicyclic heterocycles can be synthesized from aldehydes. One approach involves the condensation of 2-aminobenzamides with aldehydes. nih.gov For example, microwave-assisted oxidative heterocyclization of o-aminobenzamides with aldehydes in the presence of an oxidizing agent like KMnO₄ yields 4(3H)-quinazolinones. nih.gov Another method involves a copper-catalyzed one-pot reaction of 2-nitrobenzaldehydes with other aldehydes and a nitrogen source like urea. acs.org Using this compound in these syntheses would produce quinazolinones with the cyclopropylmethoxy-phenyl substituent.

Dihydropyrimidines and Pyridines: As discussed in Section 3.3, the Biginelli and Hantzsch reactions provide direct routes to dihydropyrimidinones and dihydropyridines, respectively, using this compound as the aldehyde component. wikipedia.orgwikipedia.org These heterocycles are valuable in their own right and can serve as intermediates for further synthetic elaborations.

Oxetanes: The Paternò-Büchi reaction offers a photochemical route to oxetanes, four-membered heterocyclic rings, by reacting this compound with various alkenes. wikipedia.org

Structure-Reactivity Relationship (SRR) Studies of Functionalized Analogs

The reactivity of this compound and its derivatives is intrinsically linked to the electronic properties of substituents on the aromatic ring. The interplay of inductive and resonance effects of these substituents can either enhance or diminish the reactivity of the molecule towards various chemical transformations.

The aldehyde functional group in benzaldehyde derivatives is a key site for chemical reactions. Its reactivity is significantly influenced by the electronic nature of the substituents on the benzene ring. Electron-withdrawing groups (EWGs) tend to increase the electrophilicity of the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, thereby reducing the aldehyde's reactivity towards nucleophiles. lumenlearning.comlumenlearning.com

Systematic studies on the structure-reactivity relationships of functionalized this compound analogs are crucial for understanding and predicting their chemical behavior. While specific kinetic data for a wide range of functionalized analogs of this compound are not extensively available in the public domain, the principles of physical organic chemistry allow for a qualitative and semi-quantitative analysis of their expected reactivity.

The Hammett equation provides a framework for quantifying the effect of substituents on the reaction rates of aromatic compounds. wikipedia.orglibretexts.org The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted derivative to the rate constant (k₀) of the unsubstituted parent compound through the substituent constant (σ) and the reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect of a particular substituent, while the reaction constant, ρ, reflects the sensitivity of a given reaction to these electronic effects.

For reactions involving nucleophilic attack on the carbonyl carbon of benzaldehyde derivatives, a positive ρ value is typically observed, indicating that electron-withdrawing groups (with positive σ values) accelerate the reaction, while electron-donating groups (with negative σ values) retard it. researchgate.net

To illustrate the expected structure-reactivity relationships, a hypothetical data table for a generic nucleophilic addition reaction to functionalized this compound analogs is presented below. The relative reactivity is predicted based on the known electronic effects of the substituents.

Table 1: Predicted Relative Reactivity of Functionalized this compound Analogs in a Nucleophilic Addition Reaction

Substituent (at position X)Electronic EffectPredicted Relative Reactivity (k/k₀)
-NO₂ (at 4-position)Strong Electron-Withdrawing> 1
-CN (at 4-position)Strong Electron-Withdrawing> 1
-Cl (at 4-position)Weak Electron-Withdrawing (Inductive)> 1
-H (unsubstituted)Reference1
-CH₃ (at 4-position)Weak Electron-Donating< 1
-OH (at 4-position)Strong Electron-Donating (Resonance)< 1

This table is illustrative and based on established principles of physical organic chemistry. Actual relative reactivity would need to be determined experimentally.

The introduction of a nitro group (-NO₂) or a cyano group (-CN) at the 4-position would significantly increase the reactivity of the aldehyde towards nucleophiles due to their strong electron-withdrawing nature. A halogen, such as chlorine (-Cl), would also be expected to increase reactivity, albeit to a lesser extent, primarily through its inductive effect. openstax.org In contrast, an alkyl group like methyl (-CH₃) or a hydroxyl group (-OH) at the 4-position would decrease the reactivity of the aldehyde by donating electron density to the ring. lumenlearning.com

It is important to note that the position of the substituent also plays a critical role. For instance, the electronic effect of a substituent is generally more pronounced from the para-position than the meta-position relative to the aldehyde group. libretexts.org

Further derivatization studies on this compound, such as those involving multicomponent reactions, could also be influenced by the electronic nature of additional substituents. Multicomponent reactions, where three or more reactants combine in a single step to form a complex product, are powerful tools in synthetic chemistry. numberanalytics.com The efficiency and outcome of such reactions involving a benzaldehyde derivative are often dependent on the electrophilicity of the aldehyde, which is modulated by its substituents.

Computational and Theoretical Chemistry Insights into 3 Cyclopropylmethoxy Benzaldehyde

Quantum-Chemical Modeling of Electronic Structure and Reactivity

Quantum chemistry provides a foundational framework for understanding the behavior of molecules at the atomic and subatomic levels by applying the principles of quantum mechanics. wikipedia.org These computational methods are essential for elucidating the electronic structure, which in turn governs the chemical reactivity and physical properties of a compound like 3-(Cyclopropylmethoxy)benzaldehyde. rsc.orgresearchgate.net

By solving approximations of the Schrödinger equation, quantum-chemical models can map the electron density distribution across the molecule. wikipedia.org This allows for the identification of electron-rich and electron-poor regions, which are key to predicting how the molecule will interact with other chemical species. For this compound, these models can provide insights into:

Atomic Charges and Bond Orders: Quantifying the partial charges on each atom and the strength of the chemical bonds.

Molecular Orbitals: Characterizing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Electrostatic Potential: Visualizing the electrostatic potential on the molecular surface helps to predict sites for nucleophilic and electrophilic attack, guiding the understanding of reaction mechanisms. mdpi.com

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used quantum-chemical method that models the electronic structure of many-body systems. wikipedia.orgua.pt It is particularly popular due to its balance of computational efficiency and accuracy, making it suitable for molecules the size of this compound. synopsys.com DFT calculations are centered on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. youtube.com

A fundamental application of DFT is the determination of a molecule's most stable three-dimensional structure, a process known as geometrical optimization. stackexchange.comcnr.it For a flexible molecule like this compound, which has several rotatable bonds, this process is combined with conformational analysis to identify the various low-energy shapes (conformers) the molecule can adopt. youtube.com

The process typically involves:

Initial Structure: Starting with a plausible 3D structure of the molecule.

Conformational Search: Systematically rotating the flexible bonds (e.g., the C-O-C ether linkage and the bond connecting the cyclopropyl (B3062369) group) to explore the potential energy surface.

Optimization: For each potential conformer, the DFT algorithm iteratively adjusts the positions of the atoms to find a geometry that corresponds to a minimum on the potential energy surface. stackexchange.com

Energy Calculation: The energies of all stable conformers are calculated to identify the global minimum—the most stable conformation of the molecule.

For this compound, conformational analysis would focus on the orientation of the cyclopropylmethoxy group relative to the benzaldehyde (B42025) ring. The results of such an analysis, though not specifically published for this molecule, would typically be presented in a table comparing the relative energies of the different stable conformers. rsc.org

Table 1: Illustrative Example of Conformational Analysis Data from a DFT Study

ConformerRelative Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
Conformer 1 (Global Minimum)0.0075.3
Conformer 21.1515.1
Conformer 31.899.6

Note: This table is a hypothetical representation of typical results from a DFT conformational analysis and does not represent experimentally verified data for this compound.

Once the optimized geometry is obtained, DFT can be used to calculate a range of energetic and thermodynamic properties with high accuracy. osti.govaip.org By performing vibrational frequency calculations on the optimized structure, key thermodynamic quantities can be derived. mdpi.com

These properties include:

Zero-Point Vibrational Energy (ZPVE): The energy of the molecule at absolute zero due to its vibrational motion.

Enthalpy (H): A measure of the total energy of the system.

Gibbs Free Energy (G): A critical value for predicting the spontaneity of chemical reactions.

Entropy (S): A measure of the disorder or randomness of the system.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the system.

These calculations are vital for understanding the stability of the molecule and predicting its behavior in chemical reactions. For instance, the Gibbs free energy of formation can be computed to assess the thermodynamic stability of this compound relative to other isomers or compounds. aip.org

Table 2: Example of Predicted Thermodynamic Properties from a DFT Calculation

PropertyValueUnits
Zero-Point Vibrational Energy155.21kcal/mol
Enthalpy (H)-450.78Hartree
Gibbs Free Energy (G)-450.83Hartree
Entropy (S)105.4cal/mol·K

Note: This table contains hypothetical values to illustrate the output of DFT thermodynamic calculations.

Chemical reactions are most often carried out in a solvent, and the solvent can have a significant impact on the properties and reactivity of a molecule. Implicit solvent models are computational methods that account for the effects of a solvent without explicitly modeling individual solvent molecules. wikipedia.org This approach treats the solvent as a continuous medium with a defined dielectric constant, which significantly reduces the computational cost.

The Solvation Model based on Density (SMD) is a popular and versatile implicit solvent model. faccts.defaccts.de It calculates the solvation free energy by considering the full solute electron density. faccts.de When performing a DFT calculation for this compound in a specific solvent (e.g., water, ethanol), the SMD model would be applied to:

Re-optimize the molecular geometry: The presence of the solvent can alter the preferred conformation of the molecule.

Recalculate thermodynamic properties: Solvation changes the energetic properties of the molecule, and the SMD model provides a more realistic prediction of these values in solution. flinders.edu.au

Model reaction pathways in solution: The energy barriers for reactions can be significantly different in solution compared to the gas phase.

Using the SMD model allows for a more accurate prediction of how this compound would behave in a real-world laboratory setting.

Molecular Descriptors and Cheminformatics Applications

Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. They are widely used in cheminformatics and medicinal chemistry for tasks such as virtual screening and the prediction of absorption, distribution, metabolism, and excretion (ADME) properties.

The Topological Polar Surface Area (TPSA) is a molecular descriptor defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. openeducationalberta.canih.gov It is a valuable predictor of a drug's ability to permeate cell membranes. acs.orgpeter-ertl.com The TPSA for this compound can be calculated based on its structural formula.

The calculation is based on a summation of fragment-based contributions, which avoids the need for computationally intensive 3D geometry optimization. acs.orgpeter-ertl.com For this compound, the polar atoms are the two oxygen atoms (one in the aldehyde group and one in the ether linkage).

Calculated TPSA: The TPSA for this compound is calculated to be 26.3 Ų. guidechem.com

This relatively low TPSA value suggests that the molecule is likely to have good membrane permeability. As a general rule in drug discovery, molecules with a TPSA less than 140 Ų tend to show good intestinal absorption.

Table 3: Key Molecular Properties and Descriptors for this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₂O₂ guidechem.com
Molecular Weight176.21 g/mol guidechem.com
Topological Polar Surface Area (TPSA)26.3 Ų guidechem.com
Rotatable Bond Count4 guidechem.com
Hydrogen Bond Acceptor Count2 guidechem.com

Lipophilicity (LogP) and Hydrogen Bonding Potential Assessment

The hydrogen bonding potential of a molecule is another key determinant of its pharmacokinetic and pharmacodynamic behavior. Hydrogen bonds are crucial for molecular recognition at biological targets and for solubility in aqueous media. The potential of a molecule to form hydrogen bonds is assessed by counting its hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA). For this compound, the structure contains no hydrogen atoms attached to highly electronegative atoms like oxygen or nitrogen, and therefore, it has zero hydrogen bond donors. However, it possesses two hydrogen bond acceptors: the oxygen atom of the aldehyde group and the oxygen atom of the ether linkage guidechem.com. This allows the molecule to interact with biological targets through hydrogen bond acceptance.

Table 1: Calculated Physicochemical Properties of this compound
ParameterValueSignificance in Molecular Design
Molecular FormulaC11H12O2Defines the elemental composition and molecular weight.
Molecular Weight176.21 g/molInfluences diffusion rates and bioavailability.
Topological Polar Surface Area (TPSA)26.3 ŲPredicts transport properties such as intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors0Indicates the molecule cannot donate protons in hydrogen bonding.
Hydrogen Bond Acceptors2 guidechem.comAllows for interaction with biological targets through hydrogen bond acceptance.

Analysis of Conformational Flexibility through Rotatable Bonds

The conformational flexibility of a molecule, largely determined by the number of rotatable bonds, plays a significant role in its ability to adapt its shape to bind effectively to a biological target. A molecule with a high degree of flexibility may have a greater chance of adopting the optimal conformation for binding, but this can come at an entropic cost. Conversely, a more rigid molecule may have higher pre-organized complementarity for a specific target.

This compound has four rotatable bonds guidechem.com. These are the bonds connecting the cyclopropylmethyl group to the ether oxygen, the ether oxygen to the benzene (B151609) ring, and the bonds within the methoxy (B1213986) linkage. The rotation around these bonds allows the cyclopropylmethoxy substituent to explore various spatial orientations relative to the benzaldehyde core. This conformational freedom is an important consideration in molecular design, as it influences the molecule's three-dimensional shape and its potential interactions with a binding site. The rigidity of the cyclopropyl and phenyl rings, combined with the flexibility of the methoxy linker, provides a balanced structural motif that can be exploited in the design of derivatives with specific conformational preferences.

Table 2: Conformational Flexibility Data for this compound
ParameterValueImplication for Drug Design
Rotatable Bond Count4 guidechem.comProvides a moderate degree of conformational flexibility, allowing the molecule to adapt to binding sites while maintaining a degree of structural integrity.

Computationally Assisted Molecular Design and Lead Optimization of Derivatives

The this compound scaffold represents a valuable starting point for computationally assisted molecular design and lead optimization in drug discovery. The benzaldehyde moiety itself is a common feature in medicinal chemistry, and its derivatives are investigated for a wide range of therapeutic applications nih.gov. The aldehyde group can serve as a key interaction point with biological targets or as a synthetic handle for further chemical modifications.

In the context of lead optimization, computational methods can be employed to explore how modifications to the this compound core affect its binding affinity, selectivity, and ADME properties. For example, structure-based drug design would involve docking virtual libraries of derivatives into the active site of a target protein to predict binding modes and affinities. This approach allows for the rational design of new compounds with improved properties. A study on benzyloxybenzaldehyde derivatives as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3) highlights how the benzaldehyde scaffold can be extended and modified to enhance target affinity and selectivity mdpi.com.

The cyclopropylmethoxy group is a particularly interesting substituent. The cyclopropyl ring is a "bioisostere" of a phenyl group or a double bond, meaning it can mimic their spatial and electronic properties while offering improved metabolic stability and reduced toxicity. Its rigid, three-dimensional nature can be used to probe specific pockets within a binding site and to control the orientation of other functional groups. Computationally guided strategies could explore replacing the cyclopropyl group with other small rings or alkyl groups to fine-tune the lipophilicity and shape of the molecule.

Furthermore, the ether linkage provides a point of flexibility that can be modified. The principles of lead optimization suggest that systematic modifications to this linker, such as altering its length or rigidity, could lead to derivatives with enhanced biological activity. Computational analysis of the conformational energies of these derivatives would be crucial in predicting their preferred shapes and how they might interact with a target. By combining the this compound scaffold with various other chemical moieties, it is possible to generate diverse libraries of compounds for virtual screening against different biological targets, accelerating the discovery of new lead compounds.

Academic Research Applications and Broader Scientific Impact of 3 Cyclopropylmethoxy Benzaldehyde

Strategic Intermediate in Complex Organic Molecule Synthesis

The chemical architecture of 3-(Cyclopropylmethoxy)benzaldehyde makes it a valuable intermediate in multi-step organic syntheses. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The cyclopropylmethoxy group, on the other hand, imparts specific steric and electronic properties and can influence the pharmacological or material characteristics of the final product.

In the field of medicinal chemistry, this compound and its derivatives are crucial starting materials for constructing complex molecular scaffolds designed to interact with biological targets. A notable application is in the synthesis of selective phosphodiesterase-4 (PDE4) inhibitors. For instance, the related compound, 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde (B1402990), serves as a key precursor in the synthesis of Roflumilast, a drug used for treating chronic obstructive pulmonary disease (COPD). The synthesis often involves the transformation of the benzaldehyde (B42025) core into more complex heterocyclic systems.

The general pathway highlights the conversion of substituted benzaldehydes into pharmacologically active molecules. The synthesis of Roflumilast, for example, involves the use of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (B133293) as a key intermediate. chemicalbook.comamericanelements.com This demonstrates the strategic importance of this class of benzaldehydes in building the core structures of modern therapeutic agents.

Table 1: Key Intermediates in the Synthesis of Roflumilast This table is interactive and can be sorted by clicking on the headers.

Compound Name CAS Number Molecular Formula Role
3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde 25934-52-5 C₁₁H₁₂O₃ Precursor chemicalbook.com
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde 151103-09-2 C₁₂H₁₂F₂O₃ Roflumilast Intermediate chemicalbook.comamericanelements.com

Benzaldehyde and its derivatives have established applications in the agrochemical sector, exhibiting insecticidal, and antifungal properties. researchgate.net The structural motifs present in this compound are common in molecules developed for crop protection. Phenolic ethers, a class of compounds to which this compound belongs, are utilized as pesticides and fungicides. orientjchem.org While specific research on the direct agrochemical application of this compound is not extensively published, its status as a benzaldehyde derivative makes it a valuable building block for creating new potential agrochemicals. researchgate.net Researchers can modify the aldehyde and the cyclopropylmethoxy groups to fine-tune the biological activity and environmental profile of novel crop protection agents.

The benzaldehyde functional group is a precursor for the synthesis of various polymers and advanced materials. Aromatic aldehydes can be used to create resins, and their derivatives can be incorporated into materials to modify their optical or electronic properties. americanelements.com The cyclopropyl (B3062369) group in this compound can introduce unique conformational rigidity and thermal stability to polymeric structures. Although direct applications in materials science for this specific compound are still an emerging area of research, related phenolic ether compounds are noted for their use in chemical engineering, suggesting potential for developing new materials with tailored properties. orientjchem.org

Chemical Biology Investigations Utilizing this compound Derivatives

Derivatives of this compound are valuable tools in chemical biology for dissecting complex biological processes. By systematically modifying the parent structure, researchers can create chemical probes to identify and validate molecular targets or to study the mechanisms of cellular signaling pathways.

The development of selective small molecule inhibitors is crucial for validating the role of specific enzymes in disease. Benzaldehyde derivatives have been successfully used to create such probes. For example, research into inhibitors of aldehyde dehydrogenase (ALDH) enzymes, which are implicated in cancer, has utilized benzyloxybenzaldehyde scaffolds to develop potent and selective inhibitors for the ALDH1A3 isoform. nih.gov This approach, designing molecules that mimic the enzyme's natural substrate, can be applied using this compound as a starting point to generate novel chemical probes for other enzyme targets, aiding in the identification and validation of their roles in various pathologies.

Specific analogs of this compound have been shown to modulate critical cellular signaling pathways. One such pathway is the Transforming Growth Factor-beta (TGF-β)/Smad pathway, which is centrally involved in processes like cell growth, differentiation, and fibrosis. nih.govresearchgate.net Dysregulation of this pathway is a hallmark of many fibrotic diseases. nih.govnih.gov

Research has demonstrated that the related compound, 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde, can inhibit the epithelial-mesenchymal transition (EMT), a key process in fibrosis, by modulating the TGF-β1/Smad signaling pathway. This inhibition leads to a decrease in the expression of fibrotic markers. This finding underscores the potential of using derivatives of this compound as research tools to study the intricate mechanisms of the TGF-β/Smad pathway and to explore potential therapeutic strategies for fibrotic conditions. researchgate.netresearchgate.net

Table 2: Modulation of Fibrotic Markers by a this compound Analog via the TGF-β1/Smad Pathway This table is interactive and can be sorted by clicking on the headers.

Protein Marker Expression Change Biological Significance
α-SMA (alpha-Smooth Muscle Actin) Decreased Marker for myofibroblast differentiation, a key cell type in fibrosis. researchgate.net
Vimentin Decreased Intermediate filament protein involved in cell migration and EMT.
Collagen I Decreased Major component of the extracellular matrix that accumulates in fibrotic tissue. researchgate.net

Role in Catalysis and Organometallic Chemistry

The direct role of this compound as a catalyst or as a primary ligand in organometallic complexes is not extensively documented in publicly available scientific literature. Its primary function in reported chemical syntheses is that of a reactant or an intermediate building block rather than a species that actively participates in catalytic cycles.

However, the synthesis and reactions involving this compound and its derivatives are frequently facilitated by various catalysts. For instance, in the synthesis of derivatives like 4-phenacyloxy benzaldehydes, triethylamine (B128534) is employed as a catalyst to facilitate the Williamson etherification between a hydroxybenzaldehyde derivative and a phenacyl bromide. orientjchem.org This reaction proceeds through the formation of a phenolate (B1203915) salt, which then acts as a nucleophile. orientjchem.org

The study of how the cyclopropylmethoxy group might influence the electronic properties of the benzaldehyde and its potential to coordinate with metal centers could be an area for future investigation in organometallic chemistry. The oxygen atom of the ether and the carbonyl oxygen both present potential coordination sites. However, current research has prioritized the utility of this compound as a synthetic intermediate.

Contribution to Understanding Process-Related Impurity Profiles and Chemical Degradation Pathways

A significant contribution of the study of this compound and its derivatives lies in the field of pharmaceutical process chemistry, particularly in the identification and synthesis of process-related impurities and degradation products. This is crucial for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). A prime example is its connection to the manufacturing of Roflumilast.

Detailed investigations have been conducted to identify and characterize impurities that can arise during the synthesis of Roflumilast. jocpr.comresearchgate.netjocpr.com Several of these impurities are structurally related to or derived from precursors like this compound. Understanding the formation pathways of these impurities is essential for controlling them within acceptable limits as per regulatory guidelines.

For instance, in the synthesis of Roflumilast, unreacted starting materials or intermediates related to this compound can lead to the formation of various impurities. jocpr.com One study systematically details the synthesis and characterization of several Roflumilast impurities, providing a clear pathway for their formation. researchgate.net

The table below summarizes some of the process-related impurities associated with Roflumilast, highlighting the role of this compound derivatives as precursors or structural components of these impurities.

Table 1: Process-Related Impurities of Roflumilast Involving Cyclopropylmethoxy Moieties

Impurity Name Structure of Precursor/Related Compound Formation Pathway Snippet Reference
4-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-3-(difluoromethoxy)benzamide (Roflumilast Impurity II) 4-Cyclopropylmethoxy-3-hydroxy benzaldehyde Prepared from 4-Cyclopropylmethoxy-3-hydroxy benzaldehyde, which is a derivative of this compound. jocpr.com
3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide (Roflumilast Impurity III) 3,4-Di(cyclopropylmethoxy)benzaldehyde Formed from the corresponding benzoic acid, which is synthesized from 3,4-Di(cyclopropylmethoxy)benzaldehyde. jocpr.comresearchgate.net
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde A key intermediate in the synthesis of Roflumilast, its presence as an unreacted material can be an impurity. pharmaffiliates.com
3,5-Dichloro-4-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamido]pyridine-1-oxide (Roflumilast Impurity VIII) Roflumilast A degradation product of Roflumilast, formed by the oxidation of the pyridine (B92270) nitrogen. jocpr.com

The synthesis and characterization of these potential impurities are critical for developing analytical methods to detect and quantify them in the final drug substance. researchgate.net This knowledge allows for the optimization of reaction conditions to minimize the generation of such impurities, leading to a more robust and controlled manufacturing process. researchgate.net For example, controlling the reaction temperature and time during certain steps can prevent the formation of by-products.

The degradation of the starting materials can also introduce impurities. For example, cyclopropylmethyl bromide, a reagent used to introduce the cyclopropylmethoxy group, can contain impurities like cyclobutyl bromide and 4-bromo-1-butene, which can then react to form corresponding Roflumilast impurities. jocpr.com This highlights the importance of controlling the quality of all raw materials used in the synthesis.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The primary route for synthesizing 3-(Cyclopropylmethoxy)benzaldehyde is the Williamson ether synthesis, which involves the reaction of 3-hydroxybenzaldehyde (B18108) with a cyclopropylmethyl halide in the presence of a base. chemicalbook.comgoogle.com While effective, future research is geared towards developing more sustainable and efficient methodologies.

Phase-Transfer Catalysis (PTC): PTC can enhance the reaction rate and efficiency of Williamson ether synthesis by facilitating the transfer of reactants between immiscible phases (e.g., aqueous and organic). scribd.comslideshare.netresearchgate.net This approach can minimize the need for harsh organic solvents, aligning with the principles of green chemistry. researchgate.net Quaternary ammonium (B1175870) salts are commonly employed as phase-transfer catalysts in these reactions. scribd.comslideshare.net

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in organic synthesis, including etherification reactions. umontreal.ca This technique offers a more energy-efficient alternative to conventional heating.

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. researchgate.net The application of flow chemistry to the synthesis of this compound could streamline its production. umontreal.ca

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Future research could explore the potential of enzymes for the selective etherification of 3-hydroxybenzaldehyde, offering a highly sustainable and environmentally benign synthetic route.

Synthesis MethodKey FeaturesPotential Advantages for this compound Synthesis
Williamson Ether Synthesis Reaction of an alkoxide with a primary alkyl halide.Established and versatile method.
Phase-Transfer Catalysis Utilizes a catalyst to facilitate reactions between different phases.Increased reaction rates, milder conditions, use of aqueous media. scribd.comresearchgate.nettandfonline.com
Microwave-Assisted Synthesis Employs microwave energy to heat reactions.Rapid heating, shorter reaction times, often higher yields. umontreal.ca
Flow Chemistry Reactions are run in a continuously flowing stream.Enhanced safety, scalability, and process control. umontreal.caresearchgate.net
Biocatalysis Uses enzymes to catalyze reactions.High selectivity, mild reaction conditions, environmentally friendly.

Exploration of Undiscovered Reactivity and Functionalization Opportunities

The reactivity of this compound is primarily governed by its aldehyde and cyclopropyl (B3062369) functional groups, as well as the aromatic ring.

Aldehyde Group Reactivity: The aldehyde group is a versatile handle for a wide array of chemical transformations. chemistrytalk.orgwikipedia.org These include:

Oxidation to the corresponding carboxylic acid. ck12.org

Reduction to a primary alcohol. ck12.orgmsu.edu

Nucleophilic addition reactions with Grignard reagents, organolithium compounds, and other nucleophiles to generate secondary alcohols. msu.edu

Wittig reaction to form alkenes. libretexts.org

Aldol condensation to form β-hydroxy aldehydes. ck12.org

Reductive amination to produce amines. libretexts.org

Formation of imines and Schiff bases . msu.edulibretexts.org

Cyclopropyl Group Reactivity: The cyclopropyl group's high ring strain and unique electronic properties, which give it partial double-bond character, open up avenues for novel reactions. ontosight.aifiveable.mewikipedia.org Under certain conditions, the ring can undergo opening reactions, providing access to different molecular skeletons. fiveable.me Its electronic nature can also influence the reactivity of the aromatic ring. stackexchange.com

Aromatic Ring Functionalization:

Directed ortho-Metalation (DoM): The alkoxy group can act as a directed metalation group, enabling the selective functionalization of the aromatic ring at the positions ortho to the ether linkage. science.govthieme-connect.de This strategy allows for the introduction of a variety of substituents, significantly expanding the chemical space accessible from this compound. vdoc.pubresearchgate.net

C-H Activation: Direct C-H activation methodologies represent an atom-economical approach to functionalize the aromatic ring, avoiding the need for pre-functionalized starting materials.

Advanced Computational Studies for Predictive Chemical Behavior and Property Design

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules.

Density Functional Theory (DFT): DFT calculations can be employed to study the electronic structure, molecular geometry, and spectroscopic properties of this compound. mdpi.commdpi.com Such studies can provide insights into its reactivity, reaction mechanisms, and the stability of potential intermediates. canterbury.ac.ukresearchgate.net For instance, DFT can help in understanding the influence of the cyclopropylmethoxy group on the electron distribution within the benzaldehyde (B42025) scaffold. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound and its derivatives with their potential biological activities or other properties. nih.govresearchgate.netjapsonline.comresearchgate.netacs.org By analyzing various physicochemical descriptors, QSAR can guide the design of new compounds with enhanced properties.

Computational MethodApplication to this compound
Density Functional Theory (DFT) Prediction of electronic properties, reaction energetics, and spectroscopic data. mdpi.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) Correlation of molecular structure with biological activity or physical properties. nih.govjapsonline.com

Expansion of Synthetic Utility for Diverse Chemical Scaffolds and Chemical Space Exploration

This compound is a valuable building block for the synthesis of more complex molecules and diverse chemical libraries. theoremchem.com Its utility stems from the ability to selectively manipulate its functional groups. It can serve as a precursor for a wide range of heterocyclic compounds and other molecular frameworks of interest in medicinal chemistry and materials science. vdoc.pubrapp-polymere.com

Interdisciplinary Research at the Interface of Organic Chemistry, Material Science, and Chemical Biology

The unique structural features of this compound make it a candidate for interdisciplinary research.

Material Science: Benzaldehyde derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. mdpi.com The presence of the ether oxygen and the aromatic ring in this compound could facilitate its adsorption on metal surfaces, making it a potential candidate for corrosion protection. It could also be explored as a monomer for the synthesis of novel polymers with unique properties conferred by the cyclopropyl group.

Chemical Biology:

Enzyme Inhibitors: Benzaldehyde derivatives are known to inhibit various enzymes. mdpi.comnih.gov The cyclopropyl group can provide specific interactions within enzyme active sites, potentially leading to potent and selective inhibitors. ontosight.ai

Fluorescent Probes: The aldehyde functionality can be used to develop "turn-on" fluorescent probes for detecting specific analytes. nih.govrsc.org For example, reaction of the aldehyde with a specific amine-containing molecule in a biological system could lead to the formation of a fluorescent imine. nih.govgoogle.com The cyclopropylmethoxy group could be used to tune the photophysical properties of such probes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(cyclopropylmethoxy)benzaldehyde, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Mitsunobu reactions. For example, in a microwave-assisted protocol, 3,5-dihydroxybenzaldehyde reacts with cyclopropylmethyl bromide in the presence of Pd(dppf)Cl₂·CH₂Cl₂ and K₂CO₃ in THF/H₂O at 80°C, achieving yields up to 81% after purification by flash chromatography . Optimization involves adjusting stoichiometry (e.g., 1.5–2.0 equivalents of cyclopropylmethyl bromide) and reaction time (monitored via TLC). Solvent polarity and temperature are critical for minimizing side products like over-alkylation.

Q. How can the purity of this compound be validated, and what analytical techniques are recommended?

  • Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy. For structural confirmation, 1^1H NMR should show characteristic signals: aldehyde proton at δ 9.8–10.0 ppm, cyclopropylmethoxy OCH₂ protons as a multiplet at δ 3.8–4.2 ppm, and aromatic protons at δ 6.8–7.5 ppm . Mass spectrometry (ESI-MS) provides molecular ion [M+H]⁺ at m/z 205.1.

Advanced Research Questions

Q. What role does the cyclopropylmethoxy group play in modulating the compound’s electronic properties, and how can these effects be quantified?

  • Methodological Answer : The cyclopropylmethoxy group introduces steric hindrance and electron-donating effects, altering the benzaldehyde’s reactivity. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict changes in frontier molecular orbitals (HOMO-LUMO gap). Experimentally, Hammett substituent constants (σₚ) derived from reaction kinetics (e.g., nucleophilic addition rates) quantify electronic effects. UV-Vis spectroscopy (λₘₐₓ shifts) and cyclic voltammetry (oxidation potentials) further validate these properties .

Q. How can conflicting spectral data (e.g., XRD vs. NMR) be resolved during structural characterization?

  • Methodological Answer : Discrepancies often arise from polymorphism or solvent inclusion in crystals. Single-crystal XRD (e.g., using SHELX programs) provides definitive bond lengths/angles, such as the 60.3° dihedral angle between the benzaldehyde and cyclopropane rings . Cross-validate with solid-state NMR (¹³C CP/MAS) to detect dynamic disorder. For solution-state discrepancies, variable-temperature NMR or COSY/NOESY experiments clarify conformational flexibility .

Q. What strategies improve the compound’s stability under acidic or oxidative conditions in drug synthesis?

  • Methodological Answer : Stabilization involves protecting the aldehyde group (e.g., acetal formation) during reactions. For example, in roflumilast synthesis, the aldehyde is oxidized to a benzoic acid derivative using NaClO₂ and sulfamic acid in acetic acid, avoiding degradation . Lyophilization under inert atmosphere (N₂/Ar) and storage at –20°C in amber vials further prevent oxidation.

Q. How does hydrogen bonding in the crystal lattice influence the compound’s physicochemical properties?

  • Methodological Answer : Intermolecular O–H⋯O hydrogen bonds (2.65–2.80 Å) form chains parallel to the [101] axis, as observed in XRD studies . These interactions increase melting point (120–125°C) and reduce solubility in non-polar solvents. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., 15% O⋯H contacts), guiding co-crystal design for enhanced bioavailability.

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields (e.g., 18% vs. 81%) for similar protocols?

  • Methodological Answer : Yield variations stem from differences in catalyst loading (e.g., 5 mol% Pd vs. 10 mol%), solvent purity, or workup methods. Reproduce reactions using controlled conditions (e.g., anhydrous DMF, inert atmosphere) and characterize intermediates (e.g., TLC monitoring at Rf = 0.3–0.5). Statistical Design of Experiments (DoE) identifies critical factors (e.g., temperature > reagent ratio) .

Applications in Drug Development

Q. What is the compound’s role as a PDE4 inhibitor intermediate, and how are bioactivity assays designed?

  • Methodological Answer : The aldehyde group is a key pharmacophore for covalent binding to PDE4’s catalytic site. In vitro assays use human recombinant PDE4B (IC₅₀ determination via fluorescence polarization). Structure-activity relationship (SAR) studies modify the cyclopropylmethoxy group (e.g., replacing with trifluoromethoxy) to enhance potency .

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Reactant of Route 1
3-(Cyclopropylmethoxy)benzaldehyde
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Reactant of Route 2
3-(Cyclopropylmethoxy)benzaldehyde

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